Cas no 2172267-39-7 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid
- EN300-1504822
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid
- 2172267-39-7
-
- Inchi: 1S/C26H30N2O5/c1-25(2,22(29)28-26(23(30)31)13-7-8-14-26)16-27-24(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: QSSOQGBAEFAZCO-UHFFFAOYSA-N
- SMILES: OC(C1(CCCC1)NC(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 105Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1504822-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1504822-10000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1504822-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1504822-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1504822-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1504822-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1504822-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1504822-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1504822-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclopentane-1-carboxylic acid |
2172267-39-7 | 1000mg |
$3368.0 | 2023-09-27 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
Additional information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid
Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic Acid (CAS No. 2172267-39-7)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid, identified by its CAS number 2172267-39-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical research.
The structural framework of this compound features a cyclopentane core substituted with an amide group and a side chain incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is particularly noteworthy as it is widely utilized in peptide synthesis for the protection of amino groups during solid-phase peptide manufacturing. The presence of the Fmoc group in this compound suggests its utility in the synthesis of more complex peptides or peptidomimetics, where such protecting groups are essential for ensuring high yields and purity.
The amide functionality in the side chain of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid introduces a polar region that can interact with biological targets through hydrogen bonding. This characteristic makes the compound a promising candidate for drug discovery efforts aimed at modulating protein-protein interactions or enzyme activity. The cyclopentane ring provides a rigid scaffold that can enhance binding affinity and selectivity, which are critical factors in the design of effective pharmaceuticals.
Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Studies utilizing molecular docking simulations have shown that derivatives of this compound may exhibit inhibitory activity against various enzymes and receptors. For instance, modifications to the fluorenylmethoxycarbonyl group or the cyclopentane core could lead to compounds with enhanced binding affinity to target proteins involved in metabolic pathways or signal transduction cascades.
In the realm of medicinal chemistry, the development of peptidomimetics has been a thriving area of research due to their ability to mimic peptide sequences while offering improved pharmacokinetic properties. The structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid aligns well with this trend, as it combines elements commonly found in successful drug candidates. The fluorenylmethoxycarbonyl group can be removed under specific conditions to reveal an amine that can be further functionalized, allowing for the creation of diverse molecular libraries.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the cyclopentane ring, introduction of the amide bond, and attachment of the fluorenylmethoxycarbonyl group. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to construct complex molecules like this one with greater efficiency and precision.
Biological activity assays have begun to reveal potential therapeutic applications for derivatives of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid. Preliminary studies suggest that certain modifications may lead to compounds with anti-inflammatory or anticancer properties. These findings are particularly exciting as they highlight the compound's versatility and its potential to serve as a scaffold for further drug development.
The role of computational tools in guiding synthetic design cannot be overstated. Software packages capable of predicting molecular interactions and optimizing synthetic routes have become indispensable in modern drug discovery. By leveraging these tools, researchers can rapidly screen large libraries of compounds and identify those most likely to exhibit desired biological activities. This approach accelerates the drug development process and reduces costs associated with experimental trials.
The future prospects for 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid are promising, given its structural features and potential applications. Continued research into its derivatives may uncover new therapeutic modalities and expand its utility in pharmaceuticals. As our understanding of biological systems grows, so too will our ability to design molecules that interact selectively with disease-causing targets.
2172267-39-7 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclopentane-1-carboxylic acid) Related Products
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)



